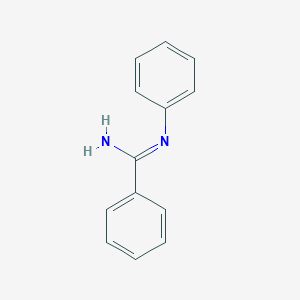

N-phenylbenzamidine

Description

Properties

IUPAC Name |

N'-phenylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYOKHFSBKUKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276781 | |

| Record name | N-phenylbenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827354 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1527-91-9 | |

| Record name | 1527-91-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-phenylbenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Phenylbenzamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-phenylbenzamidine CAS number and properties

An In-depth Technical Guide to N-phenylbenzamidine: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Introduction

N-phenylbenzamidine, a molecule belonging to the amidine class of organic compounds, represents a cornerstone scaffold in contemporary medicinal chemistry and materials science. Characterized by a benzenecarboximidamide core substituted with a phenyl group, this compound is not merely a synthetic curiosity but a versatile building block for developing a wide array of biologically active agents. Its structural framework is a recurring motif in compounds targeting infectious diseases, cancer, and parasitic infections.[1][2][3] This guide offers a comprehensive technical overview of N-phenylbenzamidine, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, characterization, biological significance, and safe handling, providing both foundational knowledge and field-proven insights to facilitate its application in advanced research.

Core Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are paramount for its successful application in research and development. N-phenylbenzamidine is well-characterized, with established identifiers and known physicochemical attributes.

Chemical Identifiers

A summary of the key identifiers for N-phenylbenzamidine is presented below for unambiguous reference.

| Identifier | Value | Source(s) |

| CAS Number | 1527-91-9 | [4][5][6][7] |

| Molecular Formula | C₁₃H₁₂N₂ | [4][5] |

| IUPAC Name | N'-phenylbenzenecarboximidamide | [4] |

| EC Number | 633-861-1 | [4] |

| MDL Number | MFCD00019730 | [5] |

| PubChem CID | 200127 | [4][5] |

| InChIKey | MPYOKHFSBKUKPQ-UHFFFAOYSA-N | [4][5] |

| SMILES | C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N | [4] |

Physicochemical Data

The physical and chemical properties of N-phenylbenzamidine dictate its behavior in various solvents and reaction conditions, which is critical for experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 196.25 g/mol | [4][6] |

| Appearance | Inferred to be a solid, as related benzamides are white solids. | [8] |

| Solubility | >29.4 µg/mL (at pH 7.4) | [4] |

| Flash Point | 118 °C | |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

Synthesis and Spectroscopic Characterization

The synthesis of N-phenylbenzamidine and its derivatives is an active area of research, with methodologies evolving towards greater efficiency and sustainability. Proper characterization is crucial to confirm the identity and purity of the synthesized compound.

Synthesis Protocol: A Green Chemistry Approach

Recent advancements have focused on environmentally benign synthetic routes. A noteworthy method involves the copper-catalyzed reaction under solvent-free conditions, which is both efficient and reduces chemical waste.[9]

Experimental Protocol: Copper-Catalyzed Synthesis of N-phenylbenzamidine Derivatives

-

Reagent Preparation : In a clean reaction vessel, combine benzonitrile (1 mmol), aniline (1 mmol), and a catalytic amount of copper oxide nanoparticles (CuOnp).

-

Reaction Conditions : The mixture is subjected to heating under solvent-free conditions. The reaction can be performed with or without microwave irradiation to expedite the process.[9]

-

Monitoring : The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup and Purification : Upon completion, the reaction mixture is cooled to room temperature. The crude product is then purified using column chromatography on silica gel to isolate the N-phenylbenzamidine derivative.

Causality Insight: The use of copper oxide nanoparticles serves as a heterogeneous catalyst that facilitates the addition of the N-H bond of aniline across the carbon-nitrogen triple bond of benzonitrile. The solvent-free condition increases reactant concentration and often leads to higher reaction rates and yields, aligning with the principles of green chemistry.

Caption: General workflow for the copper-catalyzed synthesis of N-phenylbenzamidine.

Spectroscopic Profile

The structural identity of N-phenylbenzamidine is unequivocally confirmed through a combination of spectroscopic techniques.

| Technique | Key Features and Expected Data | Source(s) |

| ¹H NMR | Aromatic protons (multiplets in the δ 7-8 ppm range), N-H protons (broad signals, chemical shift can vary). | [4] |

| ¹³C NMR | Aromatic carbons (signals in the δ 120-150 ppm range), Imine carbon (C=N) signal downfield. | [10] |

| IR Spectroscopy | N-H stretching (around 3300-3500 cm⁻¹), C=N stretching (around 1640 cm⁻¹), Aromatic C-H stretching (~3050 cm⁻¹). | [11] |

| Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z = 196. Key fragment ions corresponding to the phenyl (m/z=77) and benzonitrile moieties. | [4] |

Biological Activity and Drug Development Potential

The N-phenylbenzamidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This versatility makes it a highly attractive starting point for drug discovery programs.

Antimicrobial and Antifungal Activity

Derivatives of the related N-phenylbenzamide class have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi like Candida albicans.[2] This broad-spectrum activity suggests that these compounds may interfere with a fundamental process common to these microbes. The lipophilicity and electronic properties conferred by the aromatic rings are key to their ability to penetrate microbial cell membranes and interact with intracellular targets.[1]

Antiparasitic and Antiviral Properties

N-phenylbenzamidine and its analogs have shown potent activity against a range of pathogens responsible for neglected tropical diseases.

-

Antischistosomal Activity : Analogs of N-phenylbenzamide are effective against Schistosoma mansoni, a flatworm that causes schistosomiasis.[12] Some derivatives act rapidly, compromising the integrity of the adult worm within an hour of exposure.[12]

-

Antikinetoplastid Activity : The scaffold is also effective against kinetoplastid parasites such as Trypanosoma brucei and Leishmania donovani.[13] The proposed mechanism of action involves the binding of these molecules to the minor groove of AT-rich DNA sequences in the parasite's kinetoplast, disrupting DNA replication and transcription.[13]

-

Antiviral Efficacy : Several N-phenylbenzamide derivatives have been identified as potent inhibitors of Enterovirus 71 (EV 71), the causative agent of hand, foot, and mouth disease.[14][15] These compounds show low cytotoxicity, indicating a favorable selectivity index and potential for development as antiviral drugs.[15]

Caption: Proposed mechanism of antiparasitic action via DNA minor groove binding.

Anticancer Potential

The N-phenylbenzamide structure is integral to several tyrosine kinase inhibitors used in cancer therapy, such as nilotinib.[3] By designing novel derivatives that incorporate other pharmacologically important heterocycles like imidazole, researchers have developed compounds with significant cytotoxic activity against human cancer cell lines.[3] Computational docking and molecular dynamics simulations suggest these molecules form stable complexes with target proteins like ABL1 kinase, inhibiting their function and leading to cancer cell death.[3]

Protocol for Biological Evaluation: Antimicrobial Susceptibility Testing

To assess the antimicrobial potential of N-phenylbenzamidine or its derivatives, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is employed.

Experimental Protocol: MIC Determination

-

Preparation of Stock Solution : Dissolve a precisely weighed amount of N-phenylbenzamidine in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Bacterial Inoculum : Culture the test bacterium (e.g., S. aureus) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.

-

Inoculation : Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation : Cover the plate and incubate at 37 °C for 18-24 hours.

-

Reading Results : The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Self-Validating System: The inclusion of positive and negative controls is essential for validating the assay. The positive control must show turbidity (growth), while the negative control must remain clear. This ensures that the broth supports growth and is sterile, respectively, confirming that any inhibition observed is due to the test compound.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Safety, Handling, and Storage

Proper handling of N-phenylbenzamidine is crucial to ensure laboratory safety and maintain the integrity of the compound.

GHS Hazard Classification

N-phenylbenzamidine is classified as hazardous. Researchers must be aware of its potential risks.

| Pictogram(s) | GHS Code | Hazard Statement | Source(s) |

| GHS07 | H302 : Harmful if swallowed.H315 : Causes skin irritation.H317 : May cause an allergic skin reaction.H319 : Causes serious eye irritation. | [4][7] | |

| GHS09 | H400 : Very toxic to aquatic life. | [4] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 standards.[7]

-

Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[7][16]

-

Respiratory Protection : If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

-

-

Hygiene Measures : Avoid ingestion, inhalation, and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7][16]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[7][17]

-

Protect from light and moisture, as the compound may be sensitive to these conditions.[7]

Conclusion

N-phenylbenzamidine is a molecule of significant scientific interest, possessing a unique combination of chemical properties and broad-ranging biological activities. Its role as a privileged scaffold in drug discovery continues to expand, with new derivatives showing promise in the fight against infectious diseases, parasites, and cancer. This guide has provided a detailed technical overview, from its fundamental properties and synthesis to its biological applications and safe handling protocols. By understanding the causality behind experimental choices and adhering to rigorous safety standards, researchers can effectively harness the potential of N-phenylbenzamidine to drive innovation in science and medicine.

References

- BenchChem. (n.d.). Synthesis of N-Phenylbenzamide from Benzophenone Oxime. BenchChem Application Notes.

-

National Center for Biotechnology Information. (n.d.). N-Phenylbenzamidine. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity. Request PDF. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-Phenylbenzamidine. Retrieved from [Link]

-

PubMed. (n.d.). Gas-phase smiles rearrangement reactions of deprotonated 2-(4, 6-dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide and its derivatives in electrospray ionization mass spectrometry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material for a publication. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. PMC. Retrieved from [Link]

-

SpectraBase. (n.d.). N-phenylbenzamide. Retrieved from [Link]

-

PubMed. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Phenyl-2-chlorobenzamidine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC. Retrieved from [Link]

-

MDPI. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Molecules. Retrieved from [Link]

-

International Journal of Scientific & Engineering Research. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biophysical and Biological Studies of N -Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Request PDF. Retrieved from [Link]

-

MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide, N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Phenylbenzamidine | C13H12N2 | CID 200127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Phenylbenzamidine, 97% | Fisher Scientific [fishersci.ca]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. fishersci.com [fishersci.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N’(4-Fluoro) Phenyl Benzamidine Hydrochloride – Material Science Research India [materialsciencejournal.org]

- 12. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. 1527-91-9|N-Phenylbenzamidine|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Physicochemical Properties of N-phenylbenzamidine

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful innovation. This guide provides a detailed exploration of N-phenylbenzamidine, a versatile chemical intermediate. We will move beyond a simple recitation of data points to offer field-proven insights into the causality behind experimental choices, ensuring a robust and applicable understanding of this compound's behavior.

Introduction: The Structural and Chemical Identity of N-phenylbenzamidine

N-phenylbenzamidine, systematically known as N'-phenylbenzenecarboximidamide, is an organic compound featuring a benzamidine core substituted with a phenyl group on one of the nitrogen atoms.[1] This structure imparts a unique combination of basicity, aromaticity, and hydrogen bonding capabilities, making it a valuable building block in medicinal chemistry and organic synthesis.[2][3] Its derivatives have shown promise in the development of therapeutic agents, including treatments for kinetoplastid parasites.[4]

Molecular Structure:

Caption: 2D structure of N-phenylbenzamidine.

Core Physicochemical Properties

The utility of N-phenylbenzamidine in a research or development setting is dictated by its fundamental physicochemical characteristics. These properties influence its reactivity, solubility, and ultimately, its suitability for various applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂N₂ | [1] |

| Molecular Weight | 196.25 g/mol | [1] |

| Appearance | White to pale cream powder/solid | [4] |

| Melting Point | 110-120 °C | [4] |

| Boiling Point | Data not available | |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, acetone, and chloroform. | [5][6] |

| pKa | Estimated to be in the range of 5-12 for the amidine group. | [7][8] |

Experimental Determination of Physicochemical Properties

A cornerstone of scientific integrity is the ability to independently verify the properties of a compound. This section provides detailed, field-tested protocols for the determination of key physicochemical parameters of N-phenylbenzamidine.

Melting Point Determination

Principle: The melting point is a robust indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.

Experimental Protocol (Capillary Method):

-

Sample Preparation: Ensure the N-phenylbenzamidine sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end, aiming for a packed column height of 2-3 mm.[9]

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating and Observation: Heat the sample rapidly to approximately 20°C below the expected melting point (around 90°C). Then, reduce the heating rate to 1-2°C per minute.[9]

-

Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Causality and Insights: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading. The use of a packed powder ensures uniform heat distribution through the sample.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Principle: Solubility is governed by the principle of "like dissolves like." The polarity of N-phenylbenzamidine, with its aromatic rings and polar amidine group, dictates its solubility in various solvents. A systematic approach using solvents of varying polarity and pH provides a comprehensive solubility profile.[5]

Experimental Protocol (Qualitative):

-

Initial Test (Water): To a test tube, add approximately 10 mg of N-phenylbenzamidine. Add 1 mL of deionized water. Vigorously shake the tube for 30 seconds and observe. If the solid does not dissolve, it is classified as water-insoluble.[10]

-

Acid/Base Solubility: For water-insoluble compounds, test for reactivity with acidic and basic solutions, which indicates the presence of basic or acidic functional groups.

-

5% HCl: To a fresh 10 mg sample, add 1 mL of 5% aqueous HCl. Shake vigorously. Dissolution indicates the presence of a basic group, such as the amidine moiety, which forms a soluble salt.[5]

-

5% NaOH: To a fresh 10 mg sample, add 1 mL of 5% aqueous NaOH. Shake vigorously. Lack of dissolution is expected as N-phenylbenzamidine does not possess a significantly acidic proton.

-

-

Organic Solvents: Test the solubility in common organic solvents (e.g., ethanol, acetone, chloroform) following the procedure in step 1.

Causality and Insights: The basicity of the amidine group (pKa estimated between 5 and 12) explains its expected solubility in dilute acid.[7][8] The protonated amidinium ion is a salt, which is significantly more polar and thus more soluble in aqueous media than the neutral molecule. The large nonpolar surface area of the two phenyl rings limits its solubility in water but promotes solubility in less polar organic solvents.

pKa Estimation

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of a molecule, allowing for structural confirmation and the elucidation of its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The chemical shift, integration, and coupling patterns of the signals are used to assign the structure.

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve 5-10 mg of N-phenylbenzamidine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6][12] Ensure the sample is fully dissolved; filter if any solid particles remain.

-

Data Acquisition: Acquire the spectrum on a calibrated NMR spectrometer. Standard acquisition parameters for a ¹H spectrum are typically sufficient.[13]

-

Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the spectrum and integrate the signals. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Expected Spectral Features:

-

Aromatic Protons: A complex multiplet region between approximately 6.5-8.0 ppm, integrating to 10 protons, corresponding to the two phenyl rings.[14]

-

Amine Protons (NH₂): A broad singlet that may be exchangeable with D₂O, with a chemical shift that can vary depending on solvent and concentration.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic wavenumbers, providing a functional group fingerprint of the molecule.[15]

Experimental Protocol (Thin Solid Film or KBr Pellet):

-

Thin Solid Film Method:

-

Dissolve a small amount (approx. 5-10 mg) of N-phenylbenzamidine in a few drops of a volatile solvent like methylene chloride.[16]

-

Drop the solution onto a salt plate (NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.

-

Acquire the spectrum using an FTIR spectrometer.[16]

-

-

KBr Pellet Method:

-

Grind 1-2 mg of N-phenylbenzamidine with approximately 100 mg of dry KBr powder in an agate mortar and pestle.

-

Press the mixture into a translucent pellet using a hydraulic press.

-

Place the pellet in the sample holder and acquire the spectrum.

-

Expected Spectral Features:

-

N-H Stretch: One or two bands in the region of 3100-3500 cm⁻¹ corresponding to the N-H bonds of the primary amine group.

-

C=N Stretch: A strong absorption band around 1600-1650 cm⁻¹ is characteristic of the amidine C=N double bond.

-

Aromatic C-H Stretch: Sharp bands above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.

Caption: Spectroscopic analysis workflow for N-phenylbenzamidine.

UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π→π* transitions in conjugated systems. Aromatic compounds exhibit characteristic absorption bands in the UV region.[17][18]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of N-phenylbenzamidine in a UV-transparent solvent, such as ethanol or hexane.

-

Data Acquisition: Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample. Record the absorption spectrum over a range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Expected Spectral Features:

-

Due to the two phenyl rings, N-phenylbenzamidine is expected to show characteristic aromatic absorptions, likely with a primary band around 200-220 nm and a secondary, less intense band around 250-280 nm, which are typical for the π→π* transitions of the benzene ring.[14][18]

Stability and Reactivity Profile

Stability: While comprehensive, long-term stability studies on N-phenylbenzamidine are not widely published, compounds of this class are generally stable under standard laboratory conditions (room temperature, protected from light).[19] As a basic compound, it will react with strong acids. Hydrolytic stability may be a consideration, particularly under harsh acidic or basic conditions over extended periods. Photostability should also be considered due to the presence of aromatic chromophores.[20]

Reactivity:

-

Basicity: The most prominent chemical property is the basicity of the amidine functional group, which readily forms salts with acids.

-

Nucleophilicity: The amine nitrogen atoms can act as nucleophiles.

-

Synthesis Intermediate: N-phenylbenzamidine is often synthesized from the reaction of benzonitrile and aniline, typically catalyzed by a Lewis acid like AlCl₃.[2] It serves as a precursor for the synthesis of more complex heterocyclic systems and biologically active molecules.[3][4]

Conclusion

This guide has provided a comprehensive overview of the core physicochemical properties of N-phenylbenzamidine, grounded in established scientific principles and experimental protocols. By understanding the interplay between its structure and properties—from its melting point and solubility to its spectroscopic fingerprint—researchers and drug development professionals are better equipped to utilize this versatile molecule in their work. The protocols and insights provided herein are designed to be a self-validating system, empowering scientists to confidently characterize and apply N-phenylbenzamidine in their pursuit of new discoveries.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 9, 2026, from [Link]

-

Scribd. (n.d.). Infra-Red Spectroscopy of Solids and Solutions Experiment. Retrieved January 9, 2026, from [Link]

-

Course Hero. (2024, September 24). Solubility test for Organic Compounds. Retrieved January 9, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (2025, August 6). Reinvestigating the Synthesis of N‐Arylbenzamidines from Benzonitriles and Anilines in the Presence of AlCl3. Retrieved January 9, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved January 9, 2026, from [Link]

-

Quora. (2017, June 24). How can you determine the solubility of organic compounds?. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved January 9, 2026, from [Link]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved January 9, 2026, from [Link]

-

Semantic Scholar. (n.d.). Functionality of amidines and amidrazones. Retrieved January 9, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 9, 2026, from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved January 9, 2026, from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Titration experiment to estimate the pKa of an amidine in peptide structure and comparison to a more solvent-exposed benzamide. Retrieved January 9, 2026, from [Link]

-

Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved January 9, 2026, from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (2025, August 7). Functionality of amidines and amidrazones. Retrieved January 9, 2026, from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved January 9, 2026, from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved January 9, 2026, from [Link]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 9, 2026, from [Link]

-

University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved January 9, 2026, from [Link]

-

Scribd. (n.d.). Melting Point Determination Guide. Retrieved January 9, 2026, from [Link]

-

DeGruyter. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved January 9, 2026, from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Amidines. Part 31. pKa values of N1,N1-dialkyl-N2-phenylformamidines in water–ethanol solutions. Retrieved January 9, 2026, from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Amidines. Part 13. Influence of substitution at imino nitrogen atom on pKa values of N1N1-Dimethylacetamidines. Retrieved January 9, 2026, from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved January 9, 2026, from [Link]

-

ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 9, 2026, from [Link]

-

PubMed Central. (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved January 9, 2026, from [Link]

-

Química Orgánica. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved January 9, 2026, from [Link]

-

Semantic Scholar. (n.d.). Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). N-Phenylbenzamidine. Retrieved January 9, 2026, from [Link]

-

NIST. (n.d.). Benzamide, N-phenyl-. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.

-

PubMed. (n.d.). A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (2025, August 7). (PDF) Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. Retrieved January 9, 2026, from [Link]

-

YouTube. (2021, August 1). Synthesis of Benzonitrile. Retrieved January 9, 2026, from [Link]

-

ScienceDirect. (2016, September 28). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Retrieved January 9, 2026, from [Link]

-

DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved January 9, 2026, from [Link]

Sources

- 1. N-Phenylbenzamidine | C13H12N2 | CID 200127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. How To [chem.rochester.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. books.rsc.org [books.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. repository.up.ac.za [repository.up.ac.za]

- 18. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 19. A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

N-phenylbenzamidine molecular structure and weight

An In-Depth Technical Guide to the Molecular Structure, Properties, and Analysis of N-phenylbenzamidine

Abstract

This technical guide provides a comprehensive overview of N-phenylbenzamidine, a significant chemical entity within the class of aromatic amidines. We delve into its core molecular structure, physicochemical properties, and established analytical methodologies for its characterization. With a molecular formula of C₁₃H₁₂N₂ and a molecular weight of approximately 196.25 g/mol , N-phenylbenzamidine serves as a critical building block and structural motif in various fields, particularly in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, spectroscopic identity, and relevance as a pharmacophore. The guide consolidates data from authoritative chemical databases and scientific literature to serve as a self-validating reference for laboratory applications.

Introduction to N-phenylbenzamidine: A Versatile Chemical Scaffold

N-phenylbenzamidine, systematically named N'-phenylbenzenecarboximidamide, is an organic compound featuring a central carboximidamide functional group (often referred to as an amidine group) substituted with two phenyl rings.[1][2] One phenyl group is attached to the carbon atom of the amidine core, while the other is bonded to one of the nitrogen atoms.

The amidine functional group is of particular interest to medicinal chemists. It is a potent hydrogen bond donor and can act as a bioisostere for other functional groups, enabling it to interact strongly with biological targets such as enzymes and receptors. While research on N-phenylbenzamidine itself is specific, the broader class of N-phenylbenzamide derivatives (which are structurally related) has been extensively studied for a range of therapeutic applications, including the development of novel antiviral, anticancer, and antischistosomal agents.[3][4][5][6][7] This highlights the potential of the N-phenylbenzamidine scaffold as a foundational structure for designing new pharmacologically active molecules.

Molecular Structure and Physicochemical Properties

Structural Elucidation and Key Identifiers

The molecular structure of N-phenylbenzamidine is defined by a central carbon atom double-bonded to an imine nitrogen and single-bonded to an amine nitrogen. This arrangement allows for resonance, which delocalizes the pi-electrons across the N-C-N system and influences the group's chemical reactivity and basicity.

Key Identifiers:

Caption: Logical diagram of the N-phenylbenzamidine molecular structure.

Quantitative Physicochemical Data

The following table summarizes the key computed and experimental properties of N-phenylbenzamidine, which are critical for applications in drug design and chemical synthesis.

| Property | Value | Source |

| Molecular Weight | 196.25 g/mol | PubChem[1] |

| Exact Mass | 196.100048391 Da | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed by Cactvs) |

| Rotatable Bond Count | 2 | PubChem (Computed by Cactvs) |

| Topological Polar Surface Area | 38.4 Ų | PubChem (Computed)[10] |

| Solubility | >29.4 µg/mL (at pH 7.4) | PubChem (Experimental)[1] |

Experimental Protocols: Synthesis and Characterization

Synthetic Strategy: An Expert's Perspective

The synthesis of N-substituted amidines like N-phenylbenzamidine is a well-established field in organic chemistry. While numerous specific methods exist, the choice of route is often dictated by the availability of starting materials and the desired scale. A prevalent and robust method involves the Pinner reaction or its variations.

Causality Behind the Pinner Reaction Choice: This pathway is advantageous because it starts from readily available nitriles (in this case, benzonitrile). The reaction proceeds through an imidate intermediate, which is then converted to the amidine. This multi-step process allows for controlled introduction of the different substituent groups (the N-phenyl group), providing high yields and purity.

A generalized workflow for a Pinner-type synthesis is as follows:

Caption: Generalized workflow for the synthesis of N-phenylbenzamidine.

Protocol for Spectroscopic Characterization

To ensure the identity and purity of synthesized N-phenylbenzamidine, a combination of spectroscopic methods is required. This multi-faceted approach provides a self-validating system where data from each technique corroborates the others.

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Objective: To confirm the presence and connectivity of protons in the molecule.

-

Methodology:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

-

Expected Results:

-

Aromatic Protons (Ar-H): A complex multiplet region between δ 7.0-8.0 ppm, integrating to 10 protons.

-

Amine Protons (N-H): A broad singlet that can appear over a wide chemical shift range (typically δ 5.0-9.0 ppm), integrating to 2 protons. Its position is highly dependent on solvent and concentration.

-

2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:

-

Objective: To identify all unique carbon environments in the molecule.

-

Methodology:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

Expected Results:

-

Aromatic Carbons: Multiple signals in the δ 120-145 ppm range.

-

Amidine Carbon (C=N): A characteristic signal in the downfield region, typically around δ 160-170 ppm.

-

3. Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and confirm the molecular formula.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using Electrospray Ionization (ESI) or another soft ionization technique.

-

-

Expected Results:

-

The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 197.11.

-

4. Infrared (IR) Spectroscopy:

-

Objective: To identify the key functional groups present.

-

Methodology:

-

Analyze the solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

-

Expected Results:

-

N-H Stretch: A broad band or multiple sharp peaks in the 3100-3400 cm⁻¹ region.

-

C=N Stretch: A strong absorption band around 1630-1660 cm⁻¹.

-

C-N Stretch: A band in the 1250-1350 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Relevance and Applications in Drug Development

The structural features of N-phenylbenzamidine make it a compound of significant interest for drug discovery professionals. The amidine moiety is a key pharmacophore that can establish crucial interactions with biological targets.

-

Hydrogen Bonding: As a strong hydrogen bond donor and acceptor, the amidine group can mimic the interactions of arginine or other charged residues within an enzyme's active site.

-

Basicity: Amidines are among the strongest organic bases, and at physiological pH, they are often protonated. This positive charge can be critical for forming salt bridges with acidic residues (e.g., aspartate or glutamate) in target proteins.

-

Structural Rigidity and Lipophilicity: The two phenyl groups provide a rigid, lipophilic scaffold that can be tailored to fit into specific hydrophobic pockets of a target. The measured XLogP of 2.6 indicates a balanced lipophilicity suitable for many drug candidates.[1]

The utility of the related N-phenylbenzamide scaffold has been demonstrated in the development of compounds with diverse biological activities, offering a blueprint for the potential of N-phenylbenzamidine derivatives. Research has shown N-phenylbenzamide analogs to be active against the pathogen Schistosoma mansoni[4], to possess antiviral properties against Enterovirus 71[3][6], and to serve as a basis for novel anticancer agents.[5][7] These examples underscore the value of the core structure for generating lead compounds in modern therapeutic development.

Conclusion

N-phenylbenzamidine is a molecule of fundamental importance, characterized by a molecular weight of 196.25 g/mol and a unique structure combining a basic amidine core with two aromatic phenyl rings.[1] Its physicochemical properties, particularly its hydrogen bonding capacity and balanced lipophilicity, make its scaffold a valuable starting point for the design of new therapeutic agents. The analytical protocols detailed in this guide, including NMR, MS, and IR spectroscopy, provide a robust framework for its unambiguous identification and quality control in a research setting. For scientists and professionals in drug development, a thorough understanding of N-phenylbenzamidine's molecular characteristics is essential for leveraging its full potential in the creation of next-generation chemical entities.

References

-

N-Phenylbenzamidine | C13H12N2 | CID 200127 . PubChem, National Institutes of Health. [Link]

-

N-phenylbenzamide - Physico-chemical Properties . ChemBK. [Link]

-

N-phenylbenzamidine (C13H12N2) . PubChemLite. [Link]

-

N-Phenyl-2-chlorobenzamidine | C13H11ClN2 | CID 211765 . PubChem, National Institutes of Health. [Link]

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors . Molecules, PubMed Central. [Link]

-

Benzamide, N-phenyl- . NIST WebBook, National Institute of Standards and Technology. [Link]

-

N-Phenyl-benzamidine perchlorate | C13H13ClN2O4 | CID 2770123 . PubChem, National Institutes of Health. [Link]

-

Benzamide, N-phenyl- . NIST WebBook, National Institute of Standards and Technology. [Link]

-

Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support . RSC Advances, The Royal Society of Chemistry. [Link]

-

N,N-Diphenylbenzamide | C19H15NO | CID 101250 . PubChem, National Institutes of Health. [Link]

-

N-Phenethylbenzamide | C15H15NO | CID 95083 . PubChem, National Institutes of Health. [Link]

-

N-phenylbenzamide . SpectraBase. [Link]

-

N-phenylbenzamide . Stenutz. [Link]

-

2-Nitro-N-Phenylbenzamide | C13H10N2O3 | CID 720051 . PubChem, National Institutes of Health. [Link]

-

N-(3-(Benzoylamino)phenyl)benzamide | C20H16N2O2 | CID 252604 . PubChem, National Institutes of Health. [Link]

-

Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni . Scientific Reports, PubMed Central. [Link]

-

New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights . Frontiers in Chemistry, PubMed Central. [Link]

-

Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors . PubMed. [Link]

-

Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy . Frontiers in Pharmacology, PubMed Central. [Link]

-

Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity . ResearchGate. [Link]

-

Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives . ResearchGate. [Link]

-

Benzamide, N-phenyl- (Mass Spectrum) . NIST WebBook, National Institute of Standards and Technology. [Link]

- N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.

-

IR and 1H NMR spectral data . ResearchGate. [Link]

-

Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity . Semantic Scholar. [Link]

-

Chloro(trimethyl)germane | CAS#:1529-47-1 . Chemsrc. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts . Organic Chemistry Data. [Link]

Sources

- 1. N-Phenylbenzamidine | C13H12N2 | CID 200127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Phenylbenzamidine, 97% | Fisher Scientific [fishersci.ca]

- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - N-phenylbenzamidine (C13H12N2) [pubchemlite.lcsb.uni.lu]

- 9. 1527-91-9|N-Phenylbenzamidine|BLD Pharm [bldpharm.com]

- 10. N-Phenyl-2-chlorobenzamidine | C13H11ClN2 | CID 211765 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of N-phenylbenzamidine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of N-phenylbenzamidine Solubility

N-phenylbenzamidine, a versatile molecule with applications in medicinal chemistry and materials science, presents both opportunities and challenges related to its solubility. Understanding and predicting its behavior in various organic solvents is paramount for successful experimental design, purification, formulation, and ultimately, the translation of research into tangible applications. This in-depth guide provides a comprehensive framework for navigating the solubility of N-phenylbenzamidine, moving beyond simple empirical observations to a predictive and mechanistic understanding. In the absence of extensive published quantitative solubility data, this guide leverages the predictive power of Hansen Solubility Parameters (HSPs) to offer a robust theoretical framework, complemented by detailed experimental protocols for precise solubility determination.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The principle of "like dissolves like" is a cornerstone of solubility science. Hansen Solubility Parameters (HSPs) provide a powerful quantitative extension of this concept by deconstructing the total cohesive energy of a molecule into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1][2] Every solvent and solute can be characterized by a unique set of these three parameters, which represent a point in three-dimensional "Hansen space." The closer two points are in this space, the more likely the solute is to dissolve in the solvent.[3][4]

The distance (Ra) between a solute (in this case, N-phenylbenzamidine) and a solvent in Hansen space is a key predictor of solubility and can be calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)² [5]

A smaller Ra value indicates a higher affinity between the solute and the solvent, and therefore, a higher predicted solubility.

Estimating the Hansen Solubility Parameters of N-phenylbenzamidine

In the absence of experimentally determined HSPs for N-phenylbenzamidine, the group contribution method offers a reliable estimation based on its molecular structure.[1][6] By dissecting the molecule into its constituent functional groups and assigning known contribution values, we can approximate the HSPs.

The structure of N-phenylbenzamidine (C₁₃H₁₂N₂) consists of the following functional groups: two phenyl rings, an amine group (-NH₂), and an imine group (>C=N-). Using the Stefanis-Panayiotou group contribution method, the estimated Hansen Solubility Parameters for N-phenylbenzamidine are presented in Table 1.[1][7]

Table 1: Estimated Hansen Solubility Parameters (HSPs) for N-phenylbenzamidine

| Parameter | Value (MPa½) |

| δD (Dispersion) | 19.5 |

| δP (Polar) | 6.8 |

| δH (Hydrogen Bonding) | 8.5 |

Note: These values are estimations derived from group contribution methods and serve as a predictive tool. Experimental validation is recommended for precise applications.

Predicted Solubility of N-phenylbenzamidine in Common Organic Solvents

Leveraging the estimated HSPs for N-phenylbenzamidine and the known HSPs for a range of common organic solvents, we can predict the relative solubility.[8][9][10][11] The calculated Hansen distances (Ra) provide a quantitative measure of the solute-solvent affinity. A lower Ra value suggests a better solubility match.

Table 2: Predicted Relative Solubility of N-phenylbenzamidine in Various Organic Solvents Based on Hansen Solubility Parameter (HSP) Distance

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) from N-phenylbenzamidine | Predicted Relative Solubility |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 7.9 | Excellent |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.1 | Very Good |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 5.6 | Very Good |

| Acetone | 15.5 | 10.4 | 7.0 | 9.0 | Good |

| Toluene | 18.0 | 1.4 | 2.0 | 10.0 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.9 | Good |

| Ethanol | 15.8 | 8.8 | 19.4 | 12.8 | Moderate |

| Methanol | 15.1 | 12.3 | 22.3 | 16.1 | Moderate |

| Hexane | 14.9 | 0.0 | 0.0 | 14.9 | Poor |

This table serves as a practical guide for solvent selection in experiments involving N-phenylbenzamidine. Solvents with lower Ra values, such as DMF, DMSO, and Dichloromethane, are predicted to be excellent solvents, while those with high Ra values, like hexane, are expected to be poor solvents.

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions are invaluable, precise quantitative solubility data requires experimental determination. The equilibrium solubility method, often referred to as the shake-flask method, is the gold standard for this purpose.[12][13][14][15][16] This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of N-phenylbenzamidine.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of N-phenylbenzamidine to a series of vials containing a precise volume of the desired organic solvent. An excess is crucial to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator in a constant temperature bath (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials.

-

Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of N-phenylbenzamidine of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

UV-Vis Spectroscopy: N-phenylbenzamidine, with its aromatic rings, exhibits strong UV absorbance.[9][17][18][19][20] A wavelength of maximum absorbance (λmax) should be determined by scanning a dilute solution. A calibration curve of absorbance versus concentration of the standard solutions is then constructed to determine the concentration of the saturated solution.

-

HPLC: A reverse-phase HPLC method with UV detection is a highly specific and accurate method for quantification. A C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer is a good starting point for method development.[21][22][23] A calibration curve of peak area versus concentration of the standard solutions is used for quantification.

-

-

Calculation and Reporting:

-

Calculate the solubility of N-phenylbenzamidine from the determined concentration, taking into account any dilutions made.

-

The solubility is typically expressed in units of mg/mL or mol/L at the specified temperature.

-

Factors Influencing the Solubility of N-phenylbenzamidine

The solubility of N-phenylbenzamidine is a multifactorial phenomenon. Understanding the interplay of these factors is crucial for both predicting and manipulating its solubility.

Caption: Key factors influencing the solubility of N-phenylbenzamidine.

-

Solute-Solvent Interactions: The primary determinant of solubility is the strength of the interactions between N-phenylbenzamidine and the solvent molecules relative to the solute-solute and solvent-solvent interactions. The amidine functional group can act as both a hydrogen bond donor (from the -NH₂ group) and acceptor (at the nitrogen atoms), allowing for strong interactions with protic and polar aprotic solvents.

-

Polarity: N-phenylbenzamidine possesses both polar (amidine group) and nonpolar (phenyl rings) regions, giving it a moderate overall polarity. Its solubility will be highest in solvents with a similar polarity profile.

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat.

-

Purity of Solute and Solvent: Impurities in either the N-phenylbenzamidine or the solvent can affect the measured solubility.

Conclusion

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of N-phenylbenzamidine in organic solvents. By integrating the theoretical foundation of Hansen Solubility Parameters with a robust, self-validating experimental protocol, researchers, scientists, and drug development professionals are empowered to make informed decisions regarding solvent selection and experimental design. The predictive solubility table and the detailed methodologies presented herein serve as valuable tools to accelerate research and development efforts involving this important chemical entity.

References

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

-

Hansen Solubility Parameters (HSP) - Adscientis. (n.d.). Retrieved from [Link]

-

Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14337–14347. [Link]

-

Scribd. (n.d.). Appendix: C8 Estimation of HSP From Group Contribution Methods. Retrieved from [Link]

-

Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14337–14347. [Link]

-

Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

-

Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

-

Martinez, F., et al. (2019). Solubility data and solubility parameters of barnidipine in different pure solvents. ResearchGate. [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

Gao, J. (2015). Using Hansen Solubility Parameters (HSPs) to develop antioxidant-packaging film to achieve controlled release. Michigan State University. [Link]

-

Scribd. (n.d.). Solubility Parameters: Solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Park, K. (2011). Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. [Link]

-

ResearchGate. (2006). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. [Link]

-

Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical.... Retrieved from [Link]

-

Scribd. (n.d.). Hansen Solubility Parameters Values List. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Pharmaceutical Sciences. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. [Link]

-

Zenodo. (2023). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. [Link]

-

International Journal of Pharmaceutical Research & Analysis. (n.d.). analytical process of drugs by ultraviolet (uv) spectroscopy – a review. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Phenylbenzamidine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. PubMed. [Link]

-

American Society of Health-System Pharmacists. (n.d.). Functional Group Characteristics and Roles. Retrieved from [Link]

-

Zenodo. (2023). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. [Link]

-

Der Pharmacia Lettre. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. [Link]

-

Indo American Journal of Pharmaceutical Sciences. (2023). review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. [Link]

-

Stenutz. (n.d.). N'-phenylbenzamidine. Retrieved from [Link]

-

ResearchGate. (2019). Quantification of Active Substances in Some Drugs Using by Derivative UV/Vis spectroscopy. [Link]

Sources

- 1. kinampark.com [kinampark.com]

- 2. thz.yale.edu [thz.yale.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 9. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. hansen-solubility.com [hansen-solubility.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. enamine.net [enamine.net]

- 17. scribd.com [scribd.com]

- 18. amhsr.org [amhsr.org]

- 19. REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER [zenodo.org]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

The Stability and Storage of N-Phenylbenzamidine: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of N-Phenylbenzamidine in Modern Research

N-Phenylbenzamidine, a key structural motif in medicinal chemistry and chemical synthesis, serves as a versatile building block for a wide array of biologically active compounds. Its amidine functionality is pivotal, often dictating the molecule's interaction with biological targets. However, the inherent reactivity of the amidine group also presents significant challenges regarding the compound's stability and long-term storage. This guide provides a comprehensive technical overview of the stability of N-phenylbenzamidine, offering field-proven insights into its degradation pathways, optimal storage conditions, and robust methodologies for stability assessment. Understanding these parameters is not merely a matter of good laboratory practice; it is fundamental to ensuring the integrity, reproducibility, and success of research and development endeavors.

I. Physicochemical Properties and Their Implications for Stability

N-Phenylbenzamidine (C₁₃H₁₂N₂) is a crystalline solid with a melting point typically in the range of 118-120°C. Its stability is intrinsically linked to its chemical structure, which features a central carbon atom double-bonded to one nitrogen and single-bonded to another, with both nitrogens also bonded to phenyl groups. This arrangement makes the amidine carbon susceptible to nucleophilic attack, a key factor in its primary degradation pathway.

| Property | Value | Implication for Stability |

| Molecular Formula | C₁₃H₁₂N₂ | Presence of nitrogen atoms makes it susceptible to oxidation. |

| Molecular Weight | 196.25 g/mol | Not directly related to stability. |

| Melting Point | 118-120 °C | A relatively high melting point suggests good thermal stability in the solid state under anhydrous conditions. |

| Appearance | White to pale cream powder | Color change can be an initial indicator of degradation. |

| Solubility | Soluble in organic solvents | Stability in solution is a major concern and is highly dependent on the solvent and pH. |

II. Degradation Pathways: A Mechanistic Perspective

The long-term stability of N-phenylbenzamidine is primarily compromised by hydrolysis, with oxidation and photodegradation also being potential concerns under specific conditions. Understanding the mechanisms of these degradation pathways is crucial for developing effective mitigation strategies.

A. Hydrolytic Degradation: The Primary Pathway of Concern

Hydrolysis is the most significant degradation pathway for N-phenylbenzamidine in the presence of moisture. The reaction involves the nucleophilic attack of a water molecule on the electrophilic carbon of the amidine group, leading to the formation of N-phenylbenzamide and aniline. The rate of hydrolysis is highly dependent on the pH of the environment.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the neutral N-phenylbenzamidine molecule. This is the predominant and most rapid pathway for hydrolysis. The reaction proceeds through a tetrahedral intermediate which then collapses, cleaving the C-N bond to yield the more stable amide and aniline.

-

Acid-Catalyzed Hydrolysis: In acidic media, the amidine is protonated to form a resonance-stabilized amidinium ion. While this cation is less susceptible to attack by weak nucleophiles like water, hydrolysis can still occur, albeit at a slower rate compared to basic conditions. The protonation of the nitrogen atom increases the electrophilicity of the carbon, facilitating the attack by water.

The general mechanism for the hydrolysis of N-phenylbenzamidine is depicted below:

Caption: Generalized workflow for the hydrolysis of N-phenylbenzamidine.

B. Oxidative Degradation

The nitrogen atoms in the amidine group can be susceptible to oxidation, particularly in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species (e.g., exposure to air and light over extended periods). While specific studies on the oxidative degradation of N-phenylbenzamidine are limited, potential oxidation products could include N-oxides or products resulting from the cleavage of the C-N bonds. To mitigate this, storage under an inert atmosphere is recommended.[1]

C. Photodegradation

Exposure to light, especially ultraviolet (UV) radiation, can provide the energy to induce photochemical reactions in N-phenylbenzamidine. Compounds containing aromatic rings and C=N double bonds can absorb UV light, leading to the formation of excited states that can undergo various reactions, including isomerization, cyclization, or fragmentation. To prevent photodegradation, N-phenylbenzamidine should always be stored in light-resistant containers.[1]

III. Recommended Storage and Handling Conditions: A Self-Validating System

The following storage and handling protocols are designed to create a self-validating system, minimizing the risk of degradation and ensuring the long-term integrity of N-phenylbenzamidine.

| Parameter | Recommended Condition | Rationale (Causality) |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all potential chemical degradation reactions. While stable at room temperature for short periods, long-term storage at lower temperatures is prudent. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation by displacing oxygen.[1] |

| Light | Amber vial or light-proof container | Protects the compound from photolytic degradation.[1] |

| Moisture | Tightly sealed container with a desiccant | Prevents hydrolysis, the primary degradation pathway.[1] |

| pH (in solution) | Acidic to neutral (if short-term solution storage is necessary) | Hydrolysis is significantly slower under acidic to neutral conditions compared to basic conditions. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases | To prevent vigorous and potentially hazardous reactions. |

Handling Precautions:

-

Always handle N-phenylbenzamidine in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.[1]

-

When preparing solutions, use anhydrous solvents where possible and prepare them fresh for each use to minimize hydrolysis.

IV. Experimental Protocols for Stability Assessment

To ensure the integrity of experimental results, it is essential to perform stability studies, particularly when N-phenylbenzamidine is used in solution or in formulations. Forced degradation studies are a critical component of this assessment.

A. Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and validate the stability-indicating nature of analytical methods.

Objective: To identify the degradation products of N-phenylbenzamidine under various stress conditions.

Materials:

-

N-Phenylbenzamidine

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Methanol or Acetonitrile (HPLC grade)

-

pH meter

-

Heating block or oven

-

Photostability chamber

-

HPLC system with a UV detector

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of N-phenylbenzamidine in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours in the dark.

-

Thermal Degradation (Solid State): Place a small amount of solid N-phenylbenzamidine in an oven at 80°C for 48 hours.

-

Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.

-

Photolytic Degradation: Expose the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

-

Sample Analysis:

-

After the specified stress period, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-